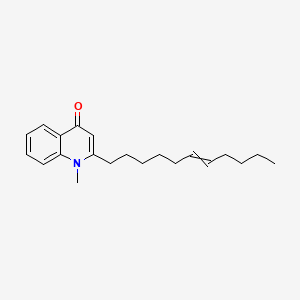

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one

Description

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one (CAS: 120693-49-4) is a quinolinone derivative characterized by a methyl group at the 1-position and a (Z)-configured undec-6-enyl chain at the 2-position of the quinoline core. Its molecular formula is C₂₁H₂₉NO (molecular weight: 311.46 g/mol). Key properties include:

Properties

IUPAC Name |

1-methyl-2-undec-6-enylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAQTUNYLVMXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20767128 | |

| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120693-49-4 | |

| Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction is a cornerstone for constructing the quinoline scaffold. As detailed by VulcanChem, this method involves condensing aniline derivatives with carbonyl compounds. For this compound:

-

Core Formation : Reacting N-methylanthranilic acid with acetaldehyde under acidic conditions yields 1-methyl-4-quinolone.

-

Side-Chain Introduction : The undec-6-enyl group is introduced via alkylation using (Z)-6-undecenyl bromide in the presence of a base (e.g., K₂CO₃) and a palladium catalyst.

Key Conditions :

Challenges:

Cyclization of N,N'-Diphenyl Malonamide

An alternative route involves cyclizing N,N'-diphenyl malonamide 9 with polyphosphoric acid (PPA) at 140–150°C:

Advantages :

Limitations :

Hydrostannylation for Z-Selective Alkene Formation

Achieving the (Z)-configuration in the undec-6-enyl side chain is critical. The Pd-catalyzed hydrostannylation of alkynes offers stereochemical control:

-

React 1-heptyne with tributylstannane (Bu₃SnH) in the presence of Pd(PPh₃)₄.

-

Isolate (Z)-1-tributylstannyl-1-undecene 12b with >95% stereoselectivity.

-

Perform Stille coupling with 2-bromo-1-methyl-4-quinolone to install the side chain.

Reaction Metrics :

Biosynthetic Pathways

Type III Polyketide Synthase (PKS) Catalysis

HsPKS3 from Huperzia serrata catalyzes the condensation of anthraniloyl-CoA 2 with malonyl-CoA 3 to form 4-hydroxy-2(1H)-quinolone 1 . Engineering this enzyme allows incorporation of non-natural acyl-CoA substrates, enabling biosynthesis of 2-alkylquinolones:

Key Insights :

-

Substrate flexibility of HsPKS3 permits variation in the alkyl chain length and stereochemistry.

-

Requires post-synthetic N-methylation using SAM-dependent methyltransferases.

Stereochemical Control and Optimization

Z/E Isomerization Analysis

The (Z)-configuration of the undec-6-enyl chain is confirmed via:

-

¹H-NMR : Coupling constant for trans-vinylic protons, absent in the Z-isomer.

-

NOESY : Spatial proximity between the quinoline ring and alkyl chain protons.

Purification Strategies :

-

Silver nitrate-impregnated silica gel chromatography enhances Z/E separation.

-

Crystallization from hexane/ethyl acetate yields >98% pure (Z)-isomer.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedländer Synthesis | 60–70 | Moderate | High | Moderate |

| Hydrostannylation | 85–90 | High (Z >95%) | Medium | High |

| Biosynthetic | 30–40 | High | Low | Low |

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: 1-Methyl-2-(undec-6-en-1-yl)quinolin-4-ol.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The compound’s effects are mediated through pathways involving these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its Z-configured undecenyl chain and substitution pattern. Below is a comparison with analogous quinolinones:

Impact of Substituents on Bioactivity

- Aliphatic Chain Length and Saturation :

- Halogen Substituents: Bromine/chlorine in 6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one improve electrophilic reactivity, favoring interactions with biological targets . Fluorine in 6,8-Difluoro derivatives enhances metabolic stability and antibacterial potency .

Physicochemical and Pharmacokinetic Comparisons

| Property | This compound | Evocarpine | 6-Bromo-4-(4-chlorophenyl)quinolin-2(1H)-one |

|---|---|---|---|

| Molecular Weight | 311.46 g/mol | 339.52 g/mol | 354.6 g/mol |

| Hydrogen Bond Acceptors | 2 | 2 | 3 |

| Rotatable Bonds | 9 | 11 | 3 |

| Water Solubility | 4.7 × 10⁻⁴ g/L | <0.1 g/L | 0.02 g/L |

| LogP (XlogP) | 6.3 | 7.1 | 4.5 |

Key Observations :

- The target compound’s lower molecular weight and moderate logP balance lipophilicity and solubility better than Evocarpine.

- Fewer rotatable bonds compared to Evocarpine may reduce conformational flexibility, affecting target binding .

Research and Application Insights

- Synthetic Challenges : The Z-configuration in the undecenyl chain requires stereoselective synthesis, which may complicate large-scale production .

Biological Activity

(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one, an alkaloid derived from the fruits of Evodia rutaecarpa, has garnered attention for its significant biological activities. This compound exhibits a variety of pharmacological effects, particularly in the realms of anti-inflammatory and antimicrobial properties.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| CAS Number | 120693-49-4 |

| Molecular Formula | C21H29NO |

| Molecular Weight | 311.46 g/mol |

| Solubility | Soluble in chloroform, DMSO, etc. |

| Appearance | Oil |

Inhibition of Leukotriene Biosynthesis

Research indicates that this compound exhibits strong inhibitory activity against leukotriene biosynthesis in human polymorphonuclear granulocytes. This mechanism is crucial as leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and other inflammatory diseases . The compound's ability to inhibit leukotriene production suggests potential therapeutic applications in treating inflammatory disorders.

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown effectiveness against mycobacteria, indicating its potential role as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation, but its structural similarity to other known antimicrobial agents may play a role .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : A study highlighted that this compound could bind to the lipid-binding site of 5-lipoxygenase (5-LOX), which is pivotal in leukotriene synthesis. This binding potentially reduces the enzyme's activity, thereby lowering inflammation .

- Antimycobacterial Activity : The compound was noted for its efficacy against Mycobacterium tuberculosis, suggesting that it could be developed into a treatment for tuberculosis, especially given the rising rates of antibiotic resistance.

- Cytotoxicity Studies : While exploring various quinoline derivatives, it was found that this compound did not exhibit significant cytotoxicity against normal human cells, indicating a favorable safety profile for therapeutic use .

Comparative Biological Activity

To better understand the biological profile of this compound, a comparison with other quinoline derivatives can be insightful:

| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Strong | Effective against mycobacteria | Low |

| 1-methyl-2-nonyl-4(1H)-quinolinone | Moderate | Moderate | Moderate |

| 1-methyl-2-(6Z)-6-undecenyl-4(1H)-quinolinone | Strong | Effective | Low |

Q & A

Q. What are the optimal synthesis routes and characterization methods for (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation of the quinolin-4(1H)-one core with a Z-configured undecenyl chain. Key steps include protecting group strategies for regioselective substitution and purification via column chromatography. Characterization requires:

- NMR Spectroscopy : Confirm stereochemistry (Z-configuration) using H-NMR coupling constants ( Hz for trans-alkenes; Hz for cis) .

- Mass Spectrometry (MS) : Validate molecular weight (311.46 g/mol) via high-resolution MS .

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1660 cm and alkene (C=C) stretches at ~1600 cm .

Q. How can solubility and formulation challenges be addressed for this hydrophobic compound?

- Methodological Answer : The compound has low aqueous solubility (4.7 × 10 g/L at 25°C) . Strategies include:

- Solubilization : Use surfactants (e.g., Tween-80) or co-solvents (DMSO:water mixtures) for in vitro assays.

- Liposomal Encapsulation : Improve bioavailability for in vivo studies .

- Derivatization : Introduce polar groups (e.g., hydroxyls) to the undecenyl chain while retaining activity .

Q. What standard assays evaluate the antimicrobial activity of this compound?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution against pathogens like Helicobacter pylori (MIC = 22 µM; MIC = 50 µM) and MRSA (MIC = 16–32 µg/mL) .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours.

- Synergy Testing : Combine with β-lactams or vancomycin to test for enhanced efficacy .

Advanced Research Questions

Q. How does the Z-configuration of the undecenyl chain influence bioactivity?

- Methodological Answer : The Z-configuration (cis-alkene) enhances membrane permeability compared to E-isomers. Validate via:

- Molecular Dynamics (MD) Simulations : Compare membrane insertion efficiency of Z vs. E isomers.

- Comparative MIC Testing : Synthesize both isomers and test against H. pylori .

- Circular Dichroism (CD) : Study conformational effects on target binding .

Q. What structural modifications enhance stability under physiological conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C inferred from similar quinolones) .

- pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- ProDrug Strategies : Esterify the quinolinone carbonyl to improve metabolic stability .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Methodological Answer :

- Alkyl Chain Variation : Synthesize analogs with shorter (C9) or longer (C13) chains and test MICs (e.g., C11 vs. C13 chains reduce MRSA activity by 50%) .

- Quinolinone Core Modifications : Introduce halogens (e.g., F at C6) or methyl groups to assess electronic effects .

Table 1 : SAR of Alkyl Chain Modifications

| Chain Length | Configuration | MIC vs. MRSA (µg/mL) |

|---|---|---|

| C11 (Z) | cis | 16 |

| C11 (E) | trans | 32 |

| C13 (Z) | cis | 8 |

| Data derived from |

Q. What mechanisms explain contradictory MIC values across studies?

- Methodological Answer : Discrepancies may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).

- Assay Conditions : Control pH, temperature, and inoculum size.

- Compound Purity : Confirm purity (>98% via HPLC) to exclude by-product interference .

Q. Which chromatographic techniques are optimal for purifying this compound from natural sources?

- Methodological Answer :

- Preparative High-Speed Counter-Current Chromatography (HSCCC) : Isolate from Evodia rutaecarpa using hexane-ethyl acetate-methanol-water solvent systems .

- HPLC-DAD : Monitor elution at 254 nm with C18 columns and acetonitrile-water gradients .

Methodological Notes

- Stereochemical Analysis : Always confirm Z/E configuration via NOESY or H-NMR coupling constants.

- Bioactivity Validation : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments (n ≥ 3).

- Data Reporting : Include exact experimental conditions (e.g., solvent ratios, incubation times) to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.